(4-Fluorothian-4-yl)methanol
Description
(4-Fluorothian-4-yl)methanol is an organic compound characterized by the presence of a fluorine atom attached to a thian-4-yl group, which is further bonded to a methanol moiety
Properties
IUPAC Name |
(4-fluorothian-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FOS/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYIRGHHXCCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorothian-4-yl)methanol typically involves the fluorination of thian-4-ylmethanol. One common method includes the reaction of thian-4-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorothian-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-Fluorothian-4-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert this compound to (4-Fluorothian-4-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide (NaN3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: (4-Fluorothian-4-yl)methanal
Reduction: (4-Fluorothian-4-yl)methane
Substitution: (4-Azidothian-4-yl)methanol
Scientific Research Applications
(4-Fluorothian-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atom.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluorothian-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting biochemical processes.
Comparison with Similar Compounds
(4-Fluorophenyl)methanol: Similar structure but with a phenyl group instead of a thian-4-yl group.
(4-Fluorothian-4-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.
(4-Fluorothian-4-yl)methanal: Oxidized form of (4-Fluorothian-4-yl)methanol.
Uniqueness: this compound is unique due to the presence of the thian-4-yl group, which imparts distinct chemical properties compared to its analogs
Biological Activity
(4-Fluorothian-4-yl)methanol, with the CAS number 1262411-57-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
- Molecular Formula : C₅H₆FOS
- Molecular Weight : 145.16 g/mol
- Structure : The compound features a fluorinated thian ring, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities . It has been studied as a potential candidate for developing new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi. The mechanism involves disrupting cellular processes in pathogens, potentially through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties . It is believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific pathways affected include those related to the regulation of apoptosis and cellular stress responses .
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival.
- Cell Membrane Disruption : By altering membrane integrity, it can lead to increased permeability and eventual cell death in microbial cells.
- Signal Transduction Modulation : It may affect signaling pathways that regulate cell growth and apoptosis in cancer cells.
Case Study 1: Antifungal Activity
A study evaluating the antifungal efficacy of this compound demonstrated its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results compared to traditional antifungal agents.
| Fungal Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 8 | Fluconazole | 16 |
| Aspergillus niger | 4 | Voriconazole | 8 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis through caspase activation. Flow cytometry analyses showed an increase in early apoptotic cells after treatment with the compound.
| Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 15 | 40 |
| MCF-7 | 20 | 35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
